molecular formula C20H19N5O2 B11439060 N,9-bis(3-methoxyphenyl)-6-methyl-9H-purin-2-amine

N,9-bis(3-methoxyphenyl)-6-methyl-9H-purin-2-amine

Cat. No.: B11439060
M. Wt: 361.4 g/mol
InChI Key: AOEBWLBPWZYQTC-UHFFFAOYSA-N
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Description

“N,9-bis(3-methoxyphenyl)-6-methyl-9H-purin-2-amine” is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,9-bis(3-methoxyphenyl)-6-methyl-9H-purin-2-amine” typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis may begin with commercially available purine derivatives.

    Substitution Reactions: Introduction of methoxyphenyl groups at the N and 9 positions through nucleophilic substitution reactions.

    Methylation: Methylation of the purine ring at the 6 position using methylating agents such as methyl iodide.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N,9-bis(3-methoxyphenyl)-6-methyl-9H-purin-2-amine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for halogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

“N,9-bis(3-methoxyphenyl)-6-methyl-9H-purin-2-amine” may have various scientific research applications, including:

    Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-viral, and anti-inflammatory activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N,9-bis(3-methoxyphenyl)-6-methyl-9H-purin-2-amine” would involve its interaction with specific molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to nucleic acids to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N,9-bis(3-methoxyphenyl)-9H-purin-2-amine: Lacks the methyl group at the 6 position.

    N,9-bis(3-methoxyphenyl)-6-methyl-9H-purin-2-thiol: Contains a thiol group instead of an amine group.

Uniqueness

“N,9-bis(3-methoxyphenyl)-6-methyl-9H-purin-2-amine” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N,9-bis(3-methoxyphenyl)-6-methylpurin-2-amine

InChI

InChI=1S/C20H19N5O2/c1-13-18-19(25(12-21-18)15-7-5-9-17(11-15)27-3)24-20(22-13)23-14-6-4-8-16(10-14)26-2/h4-12H,1-3H3,(H,22,23,24)

InChI Key

AOEBWLBPWZYQTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC(=CC=C3)OC)N(C=N2)C4=CC(=CC=C4)OC

Origin of Product

United States

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